7,8-Dihydroisoquinolin-5(6H)-one

Descripción general

Descripción

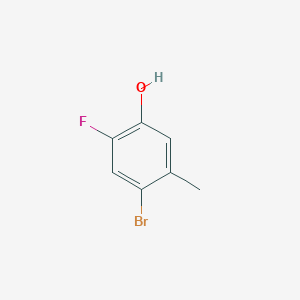

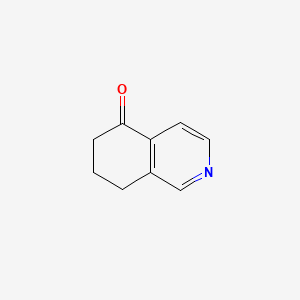

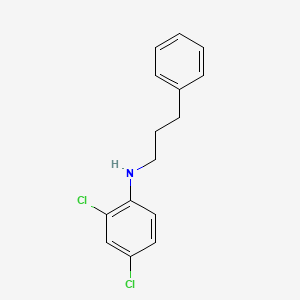

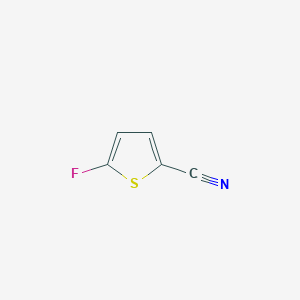

7,8-Dihydroisoquinolin-5(6H)-one (DIQ) is a chemical compound that is used in a variety of scientific research applications. It is a common building block for the synthesis of a number of other compounds and has been used in a range of laboratory experiments. DIQ is a heterocyclic compound that is made up of a nitrogen atom, a carbon atom, and two hydrogen atoms. It is a stable, non-toxic compound that has a variety of uses in scientific research.

Aplicaciones Científicas De Investigación

Improved Preparation Methods : Huang and Hartmann (1998) developed new methods for forming compounds like 7,8-dihydroquinoline-5(6H)-one from 1,3-diketone compound, ammonium acetate, and 1,1,3,3-tetraethoxylpropane, indicating advancements in synthesis techniques (Huang & Hartmann, 1998).

Synthesis of Novel Derivatives : Fındık, Ceylan, and Elmastaş (2012) synthesized novel 7,8-dihydroquinolin-5-(1H,4H,6H)-one derivatives containing an ionone unit. These compounds exhibited potent in vitro antioxidant activity, showcasing their potential in pharmacological research (Fındık, Ceylan, & Elmastaş, 2012).

Melatonin Receptor Studies : Faust et al. (2000) prepared derivatives of 5,6-dihydroindolo[2,1-a]isoquinolines, including compounds related to 7,8-Dihydroisoquinolin-5(6H)-one, to investigate the binding site of the melatonin receptor. This research contributes to our understanding of neurochemical interactions and drug development (Faust et al., 2000).

Stereoselective Synthesis : Haimova et al. (1977) explored the interaction between homophthalic anhydrides and various compounds, leading to the synthesis of structures including 3,4-dihydro-1(2H)-isoquinolinones, demonstrating the importance of this compound in complex chemical syntheses (Haimova et al., 1977).

Magnetic Resonance Studies : Waigh (1980) used 1,2-dihydroisoquinolin-4(3H)-ones to study the effects of substitution on proton magnetic resonance spectra, highlighting the utility of 7,8-Dihydroisoquinolin-5(6H)-one in analytical chemistry (Waigh, 1980).

Hydrogenation Studies : Tóth et al. (1988) developed a new route for preparing 1,4-dihydro-3(2H)-isoquinolinones and 5,6,7,8-tetrahydrolsoquinolinones via the hydrogenation of 3(2H)-isoquinolinones. This study opens pathways for the creation of new compounds and exploring their properties (Tóth et al., 1988).

Propiedades

IUPAC Name |

7,8-dihydro-6H-isoquinolin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c11-9-3-1-2-7-6-10-5-4-8(7)9/h4-6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGSMKBYNAKIVTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CN=C2)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10448696 | |

| Record name | 7,8-Dihydroisoquinolin-5(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,8-Dihydroisoquinolin-5(6H)-one | |

CAS RN |

21917-86-2 | |

| Record name | 7,8-Dihydroisoquinolin-5(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is a key advantage of the newly reported synthesis of 7,8-Dihydroisoquinolin-5(6H)-one?

A1: The research presented in "A Convenient Synthesis 7,8-Dihydroisoquinolin-5(6H)-One" [] describes a novel two-step synthesis of 7,8-Dihydroisoquinolin-5(6H)-one (3) starting from 5,6,7,8-tetrahydroisoquinoline (1). The key advantage of this method is its high yield compared to previous synthetic routes.

Q2: Are there other publications about this synthetic method?

A2: While the abstract of "A Convenient Synthesis of 7,8-Dihydroisoquinolin-5(6H)-one" [] is unavailable to confirm its content, the similarity in title strongly suggests it may also describe this novel synthetic approach. Researchers should consult the full text of both papers for a comprehensive understanding.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B1311314.png)

![7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1311316.png)

![3-(Pyridin-2-YL)[1,2,3]triazolo[1,5-A]pyridine](/img/structure/B1311329.png)